3-(3-Oxopropanoyl)benzonitrile
Description
3-(3-Oxopropanoyl)benzonitrile (CAS 111376-39-7) is an organic compound featuring a benzonitrile core substituted with a propanoyl group (-CO-CH₂-C≡N) at the meta position. Its molecular formula is C₁₀H₉NO, with a molecular weight of 159.19 g/mol . The nitrile (-C≡N) and ketone (-CO-) functional groups enable its use as a versatile intermediate in pharmaceuticals, agrochemicals, and coordination chemistry. For example, it serves as a ligand precursor in metal-organic frameworks (MOFs) due to its ability to donate oxygen (via the ketone), nitrogen (via nitrile), and phosphorus (in derivatives) .
Key properties include:
Properties
IUPAC Name |
3-(3-oxopropanoyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c11-7-8-2-1-3-9(6-8)10(13)4-5-12/h1-3,5-6H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMOCIMHICQSDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)CC=O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(3-oxopropanoyl)benzonitrile involves the reaction of benzoyl chloride with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of 3-(3-oxopropanoyl)benzonitrile typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Oxopropanoyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
3-(3-Oxopropanoyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-oxopropanoyl)benzonitrile involves its interaction with various molecular targets. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its precise molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzene Ring
Table 1: Substituent Effects on Benzonitrile Derivatives
Structural Insights :
- Electron-Withdrawing Groups (e.g., -F, -C≡N): Enhance stability and reactivity in cross-coupling reactions. For example, 3-(4-fluorophenyl)-3-oxopropanenitrile exhibits stronger antimicrobial activity due to the electron-withdrawing fluorine atom .
- Bulkier Substituents (e.g., biphenylyl): Increase steric hindrance, affecting coordination chemistry in MOFs .
Functional Group Variations
Table 2: Functional Group Comparisons
Reactivity Differences :
Biological Activity
3-(3-Oxopropanoyl)benzonitrile is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a 3-oxopropanoyl group and a nitrile functional group. Its molecular formula is C₁₁H₉N₁O₂, indicating the presence of eleven carbon atoms, nine hydrogen atoms, one nitrogen atom, and two oxygen atoms. This compound has garnered attention for its potential applications in organic synthesis and medicinal chemistry, particularly in the development of biologically active derivatives.
Chemical Structure and Properties
The structural features of 3-(3-Oxopropanoyl)benzonitrile are critical for its biological activity. The presence of the oxopropanoyl moiety is believed to enhance its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₉N₁O₂ |
| Molecular Weight | 199.19 g/mol |
| Melting Point | Not determined |
| Solubility | Soluble in organic solvents |
Biological Activity
Research into the biological activity of 3-(3-Oxopropanoyl)benzonitrile is still emerging. Preliminary studies suggest that it may exhibit various pharmacological activities, including:
- Anticancer Activity : Some derivatives of benzonitrile compounds have shown promise in inhibiting cancer cell proliferation. For instance, structural analogs have been reported to interact with key signaling pathways involved in cancer progression.
- Enzyme Inhibition : Compounds with similar structures have been evaluated for their ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory processes.
Case Studies
- Inhibition of PD-1/PD-L1 Interaction : A study on structurally related compounds indicated that modifications to the benzonitrile scaffold could lead to potent inhibitors of the PD-1/PD-L1 pathway, crucial in cancer immunotherapy. Although specific data on 3-(3-Oxopropanoyl)benzonitrile is limited, it is hypothesized that similar modifications could yield significant biological activity against this target .
- Synthesis and Evaluation : Research has shown that synthesizing derivatives of benzonitrile can lead to enhanced biological properties. For example, a series of synthesized compounds demonstrated varying degrees of inhibitory activity against cancer cell lines, suggesting that further exploration of 3-(3-Oxopropanoyl)benzonitrile derivatives could be fruitful .
The exact mechanism by which 3-(3-Oxopropanoyl)benzonitrile exerts its biological effects remains to be fully elucidated. However, it is believed that the compound may interact with specific receptors or enzymes due to its functional groups, potentially leading to alterations in signaling pathways associated with cell growth and survival.
Comparative Analysis
A comparative analysis with structurally similar compounds highlights the potential for varied biological activities based on slight modifications in structure:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(3-Oxobut-1-enyl)benzonitrile | Similar enone structure | Slightly larger alkyl substituent |
| 4-(3-Oxopropyl)benzonitrile | Contains a propyl group | Different carbon chain length |
| 4-(3-Oxobutyramidophenyl)benzonitrile | Incorporates an amide functional group | Enhanced biological activity potential |
Future Directions
Further studies are required to elucidate the specific biological effects and mechanisms of action for 3-(3-Oxopropanoyl)benzonitrile. Potential research avenues include:
- In vitro and In vivo Studies : Conducting detailed biological assays to assess the compound's efficacy against various cancer cell lines and its potential side effects.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure can influence biological activity.
- Mechanistic Studies : Exploring how the compound interacts at a molecular level with target proteins or pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
